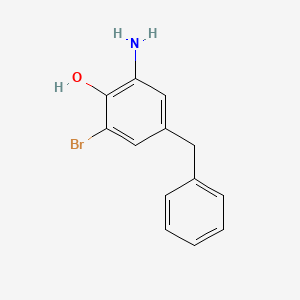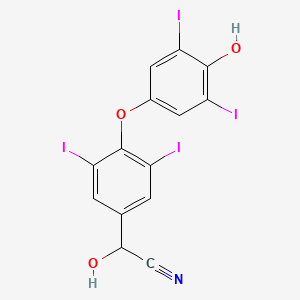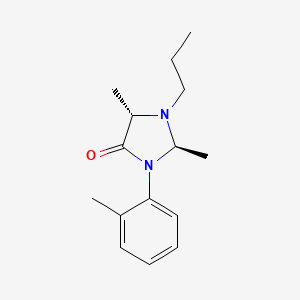![molecular formula C19H32N4O4S B13860215 (S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is a complex organic compound that features a thiazole ring, a morpholine ring, and a urea derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea and a haloketone .
The next step involves the formation of the urea derivative by reacting the thiazole intermediate with an isocyanate. This reaction is typically carried out under mild conditions, using a solvent such as dichloromethane or tetrahydrofuran .
Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the urea derivative is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea derivative can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the urea derivative can yield amines .
科学的研究の応用
(S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, while the urea derivative can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as ritonavir and tiazofurin share the thiazole ring structure and exhibit similar biological activities.
Urea Derivatives: Compounds like sorafenib and regorafenib contain urea moieties and are used as kinase inhibitors in cancer therapy.
Uniqueness
(S)-Ethyl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is unique due to its combination of a thiazole ring, a urea derivative, and a morpholine ring. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
特性
IUPAC Name |
ethyl 2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O4S/c1-5-27-18(24)16(6-7-23-8-10-26-11-9-23)21-19(25)22(4)12-15-13-28-17(20-15)14(2)3/h13-14,16H,5-12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXPFUEFMHJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN1CCOCC1)NC(=O)N(C)CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)




![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)




